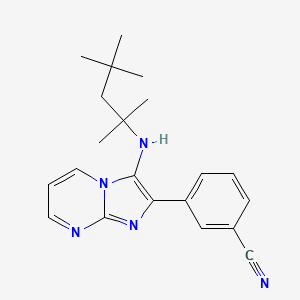
Antileishmanial agent-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-25 is a compound known for its selective activity against intracellular amastigotes of the Leishmania parasite. This compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-25 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antileishmanial activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction conditions: to accommodate larger volumes.
Optimization of reaction parameters: to ensure high yield and purity.
Implementation of quality control measures: to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-25 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Scientific Research Applications
Antileishmanial agent-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antileishmanial agents.
Biology: Investigated for its effects on the cellular and molecular mechanisms of Leishmania parasites.
Medicine: Explored as a potential therapeutic agent for the treatment of leishmaniasis.
Industry: Utilized in the development of new antileishmanial drugs and formulations.
Mechanism of Action
The mechanism of action of antileishmanial agent-25 involves:
Inhibition of key enzymes: The compound targets specific enzymes essential for the survival and replication of Leishmania parasites.
Disruption of cellular processes: It interferes with the parasite’s metabolic pathways, leading to cell death.
Molecular targets: The primary targets include enzymes involved in the biosynthesis of essential biomolecules and the maintenance of cellular homeostasis.
Comparison with Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used for the treatment of leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-25:
Selective activity: Exhibits selective inhibition of intracellular amastigotes.
Lower toxicity: Demonstrates reduced toxicity compared to some other antileishmanial agents.
Potential for combination therapy: Can be used in combination with other drugs to enhance efficacy and reduce resistance.
Properties
Molecular Formula |
C21H25N5 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |
InChI Key |
JBKOUZWYEHBGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















